2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antituberculosis Activity
A set of compounds including 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, closely related to 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, were synthesized and evaluated for their antituberculosis activity. These compounds showed potent activity against various tuberculosis strains, including multi- and extensive drug-resistant strains, indicating their potential as anti-TB agents (Moraski et al., 2011). Further studies on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives showed moderate to good antituberculosis activity (Jadhav et al., 2016).
Antibacterial and Antifungal Properties
Synthesis of new compounds including 1-[(2,8-dimethylimidazo[1,2-a]pyridine-3-yl)carbonyl]-4-alkyl/arylthiosemicarbazides demonstrated varied antibacterial and antifungal activities. These compounds were active against Staphylococcus aureus, Staphylococcus epidermidis, and Mycobacterium tuberculosis H37Rv, highlighting their potential in antimicrobial applications (Cesur et al., 2010).
Synthesis and Chemical Reactions
Research on the synthesis of heterocyclic aminoimidazoazarenes, including compounds like 2-amino-3,4-dimethylimidazo[4,5-f]-quinoline, provides insight into the reaction mechanisms involving imidazo[1,2-a]pyridine derivatives. This includes the study of Maillard and Strecker reactions and the formation of pyridine and pyrazine derivatives (Milić et al., 1993).
Gas Adsorption and Supramolecular Chemistry
The construction of charged metal-organic frameworks using imidazolium group-containing compounds, such as 1,3-bis(3,5-dicarboxyphenyl)imidazolium, shows the application of imidazo[1,2-a]pyridine derivatives in the field of gas adsorption and supramolecular chemistry. These frameworks demonstrated selective gas adsorption properties, particularly for CO2 over N2 and CH4 (Sen et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid are related to tuberculosis (TB) . This compound has been recognized as a significant agent against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
The compound interacts with its targets by inhibiting their function, leading to a reduction in bacterial growth . The exact mode of action is still under investigation, but it’s known that the compound exhibits significant activity against TB .
Biochemical Pathways
It’s known that the compound plays a role in the treatment of tb, suggesting it may affect pathways related to bacterial growth and survival .
Pharmacokinetics
Similar compounds have shown compatible pharmacokinetic and safety profiles with once-daily dosing .
Result of Action
The result of the compound’s action is a significant reduction in bacterial load. For example, in an acute TB mouse model, treatment with a similar compound resulted in a 90%, 99%, and 99.9% reduction of bacterial load after 4 weeks of treatment .
Future Directions
The synthesis of imidazo[1,2-a]pyridines has been attracting substantial interest due to their potential pharmaceutical applications . Researchers are focusing on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This field is expected to continue to evolve and contribute to the development of new drugs and promising drug candidates .
Biochemical Analysis
Biochemical Properties
2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates . These interactions often result in the modulation of kinase activity, which can have downstream effects on cellular signaling pathways. Additionally, this compound has been found to inhibit certain enzymes involved in metabolic processes, thereby influencing the overall metabolic flux within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell growth and differentiation . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. One of the primary modes of action involves the binding of this compound to specific enzyme active sites, resulting in the inhibition or activation of enzymatic activity . This binding can lead to conformational changes in the enzyme structure, thereby affecting its function. Additionally, this compound has been shown to interact with DNA, leading to changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits a degree of stability under controlled conditions, but it can undergo degradation when exposed to certain environmental factors . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are important considerations for the use of this compound in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its therapeutic effects without causing harm . These findings are crucial for determining the safe and effective use of this compound in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound has been shown to influence the activity of enzymes involved in carbohydrate metabolism, leading to changes in metabolite levels and metabolic flux . Additionally, this compound can modulate the activity of enzymes involved in lipid metabolism, further highlighting its role in cellular metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to accumulate in certain cellular compartments, where it can exert its biochemical effects . The localization and accumulation of this compound are important factors that influence its overall activity and function within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . This compound has been found to localize to the nucleus, where it can interact with DNA and influence gene expression . Additionally, this compound can be targeted to other cellular compartments, such as the mitochondria, where it can affect cellular metabolism and energy production .
Properties
IUPAC Name |
2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-3-5-12-8(10(13)14)7(2)11-9(6)12/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFXSRDUIAZBHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371236 | |
Record name | 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874605-59-1 | |
Record name | 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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